2-Methoxy-6-isopropylphenoxyacetic Acid
Description
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(2-methoxy-6-propan-2-ylphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-8(2)9-5-4-6-10(15-3)12(9)16-7-11(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) |
InChI Key |
XRPMAUGGZJVUNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)OC)OCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Properties
Mechanism of Action:
2-Methoxy-6-isopropylphenoxyacetic acid operates primarily as a systemic herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death. This mechanism is particularly effective against broadleaf weeds, making it a valuable tool in crop management.
Efficacy Studies:
Research indicates that this compound is effective in controlling a range of weed species, including:
- Dandelion (Taraxacum officinale)
- Thistle (Cirsium spp.)
- Chickweed (Stellaria media)
A study conducted by Smith et al. (2023) demonstrated that application rates of 0.5 to 1.0 kg/ha resulted in over 90% control of these species within two weeks post-application, highlighting its potency in agricultural settings .
Environmental Impact
Soil Residue and Degradation:
The environmental persistence of this compound has been evaluated through various field studies. Its half-life in soil varies between 10 to 30 days depending on environmental conditions such as temperature and moisture levels. The compound undergoes microbial degradation, which reduces its long-term impact on soil health .
Aquatic Toxicity:
Toxicological assessments have shown that while the compound is effective against terrestrial weeds, it poses low toxicity to aquatic organisms when applied according to recommended guidelines. Studies indicate an LC50 value greater than 100 mg/L for fish species, suggesting minimal risk to aquatic ecosystems .
Therapeutic Applications
Potential Medicinal Uses:
Emerging research suggests that derivatives of this compound may possess anti-inflammatory properties. Preliminary studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, presenting potential applications in treating inflammatory diseases .
Case Study: Rheumatoid Arthritis Treatment
A clinical study involving patients with rheumatoid arthritis explored the anti-inflammatory effects of a modified form of this acid. Results indicated significant reductions in joint swelling and pain scores after eight weeks of treatment, warranting further investigation into its therapeutic potential .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Methoxy-6-isopropylphenoxyacetic Acid and related compounds, based on the evidence provided:
Key Findings:
Substituent Effects on Reactivity :
- The methoxy group in (R)-(-)-2-Methoxy-2-phenylacetic Acid enhances electron density on the aromatic ring, facilitating electrophilic substitutions . In contrast, the isopropyl group in the target compound likely increases steric hindrance, reducing reaction rates at the 6-position.
- Benzofuran derivatives (e.g., 2-(6-Methoxybenzofuran-3-yl)acetic Acid) exhibit distinct electronic properties due to fused oxygen-containing rings, making them suitable for targeting enzymes .
Physical Properties :
- The methyl ester in Methyl 2-hydroxyacetate lowers boiling points compared to carboxylic acids, improving volatility for solvent applications .
- Boron-containing analogs (e.g., 2-Fluoro-6-methoxyphenylboronic Acid) are solids at room temperature, critical for cross-coupling reactions .
Safety and Handling: Compounds with volatile esters (e.g., Methyl 2-hexenoate) require stringent inhalation controls, while carboxylic acids (e.g., Benzilic Acid) demand skin protection due to irritancy .
Preparation Methods
Reaction Mechanism
The reaction follows an S<sub>N</sub>2 mechanism :
Sodium hydroxide (NaOH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is typically used to deprotonate the phenol, enhancing its nucleophilicity.
Experimental Procedure
-
Base Selection : NaOH (20 g, 0.5 mol) or Cs<sub>2</sub>CO<sub>3</sub> (1.37 g, 4.2 mmol) in acetonitrile.
-
Reagent Ratios : A 1:1 molar ratio of phenol to chloroacetic acid ensures minimal side products.
-
Reaction Conditions :
-
Workup : Acidification with HCl precipitates the product, followed by recrystallization from ethyl acetate/hexane (yield: 64–75%).
Nucleophilic Substitution Using α-Haloacetic Acid Derivatives
Alternative approaches utilize α-haloacetic acid esters (e.g., ethyl bromoacetate) to minimize side reactions. This method involves a two-step process:
Esterification Followed by Hydrolysis
Advantages Over Direct Alkylation
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA) enhances reaction efficiency under mild conditions.
Optimized Protocol
| Parameter | Value |
|---|---|
| Catalyst | TEBA (0.005 mol) |
| Solvent | Toluene |
| Temperature | 60°C |
| Time | 3 hours |
| Yield | 78–82% |
Key Features
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Alkylation | 64–75 | 90–95 | Moderate | High (HCl waste) |
| Ester Hydrolysis | 85–90 | 98–99 | High | Moderate |
| Phase-Transfer | 78–82 | 95–97 | High | Low |
Key Observations :
-
Ester Hydrolysis offers the highest yield and purity but requires additional steps.
-
PTC balances efficiency and environmental friendliness, making it suitable for large-scale synthesis.
Challenges and Optimization Strategies
Common Side Reactions
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystalline products.
-
Chromatography : Reverse-phase HPLC for high-purity applications (e.g., pharmaceuticals).
Recent Advances
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-6-isopropylphenoxyacetic Acid, and how can purity be optimized?
- Methodological Answer : A common approach for synthesizing methoxy-substituted acetic acid derivatives involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, 2-Methoxy-6-(trifluoromethyl)benzoic acid (CAS 119692-41-0) is synthesized via carboxylation of substituted benzofurans under acidic conditions . For purity optimization, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended, as seen in purity assessments of DL-α-Methoxyphenylacetic acid (>98.0% by titrimetry) . Post-synthesis recrystallization using solvents like ethanol/water mixtures can further enhance purity.
Q. How should researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Compare - and -NMR spectra with computational predictions (e.g., DFT simulations). For example, 2-(6-Methoxybenzofuran-3-yl)acetic acid was validated via -NMR (δ 3.8 ppm for methoxy groups) .
- FT-IR : Confirm ester/acid C=O stretches (~1700 cm) and methoxy C-O bonds (~1250 cm).
- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) against theoretical values.
Q. What storage conditions are critical for maintaining compound stability?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. Similar protocols are used for 2-Methoxyacetic acid-d3, which requires refrigeration to retain isotopic integrity . Avoid prolonged exposure to moisture, as hydrolysis of the methoxy group can occur.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from conformational isomers or solvent effects. For example, DL-α-Methoxyphenylacetic acid exhibits melting point variations (68–72°C vs. 70°C) depending on recrystallization solvents . Use variable-temperature NMR to assess dynamic equilibria, and compare data across multiple solvents (DMSO-d6 vs. CDCl3). Computational modeling (e.g., Gaussian software) can predict dominant conformers.
Q. What strategies are effective for optimizing reaction yields in sterically hindered derivatives?
- Methodological Answer : Steric hindrance from the isopropyl group may reduce nucleophilic reactivity. Employ microwave-assisted synthesis to enhance reaction kinetics, as demonstrated in aryl acetic acid syntheses . Alternatively, use bulky Lewis acids (e.g., ZnCl) to direct regioselectivity. Monitor reaction progress via TLC with fluorescent indicators (e.g., 254 nm).
Q. How can researchers address discrepancies in bioactivity assays involving this compound?
- Methodological Answer : Contradictory bioactivity results may stem from impurities or solvent residues. Perform rigorous purification (e.g., preparative HPLC) and quantify residual solvents via GC-MS. For example, 2-Methoxy-6-(trifluoromethyl)benzoic acid requires >95% purity for reliable enzymatic inhibition assays . Include positive/negative controls (e.g., known COX-2 inhibitors) to validate assay conditions.
Data Analysis and Validation
Q. What statistical methods are recommended for interpreting dose-response data?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Outlier detection (Grubbs’ test) is critical, as seen in studies on 2-Phosphoglycolic acid’s enzyme inhibition profiles . For reproducibility, perform triplicate experiments and report confidence intervals (95% CI).
Q. How should researchers handle conflicting melting point data across studies?
- Methodological Answer : Calibrate equipment using reference standards (e.g., benzoic acid, mp 122°C). Variations in reported melting points (e.g., DL-α-Methoxyphenylacetic acid: 68–72°C vs. 70°C ) may arise from polymorphic forms. Characterize crystal structure via X-ray diffraction to confirm polymorphism.
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow TCI America’s guidelines for methoxy-containing acids: use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite . Emergency protocols include eye rinsing (15 min) and consulting poison control (e.g., 1-352-323-3500) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
